molecular formula C19H20N2O2S B2801112 N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 862980-12-9

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2801112
CAS No.: 862980-12-9
M. Wt: 340.44
InChI Key: XACFEASWGSPODZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a structurally complex molecule featuring a benzo[b][1,4]thiazepinone core fused with a substituted acetamide moiety. The benzo[b][1,4]thiazepinone system is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms, with a ketone group at position 4. The acetamide group is attached to a 3,5-dimethylphenyl substituent, introducing steric bulk and electron-donating methyl groups.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-9-14(2)11-15(10-13)20-18(22)12-21-16-5-3-4-6-17(16)24-8-7-19(21)23/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFEASWGSPODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl amine with appropriate thiazepine derivatives under controlled conditions. The reaction pathway often includes cyclization and acylation steps to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Gram-positive Bacteria : The compound showed efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with zones of inhibition comparable to or exceeding those of standard antibiotics like Ciprofloxacin.
  • Gram-negative Bacteria : It also demonstrated activity against Escherichia coli and Proteus vulgaris, indicating a broad spectrum of antimicrobial action .
Compound Zone of Inhibition (mm) Gram-positive Gram-negative
N-(3,5-Dimethylphenyl)-2-(4-oxo-thiazepin)19 (S. aureus)22 (S. epidermidis)18 (E. coli)
Ciprofloxacin19 (S. aureus)18 (S. epidermidis)16 (E. coli)

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited cytotoxic effects against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
  • A549 and Caco-2 Cell Lines : Additional testing on lung cancer (A549) and colon cancer (Caco-2) cell lines revealed promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-dimethylphenyl)-2-(4-oxo-thiazepin) is influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of methyl groups at positions 3 and 5 enhances both antimicrobial and anticancer activities.
  • Thiazepine Core Modifications : Variations in the thiazepine structure can lead to altered biological profiles, indicating that specific functional groups may enhance activity against particular pathogens or cancer cells.

Case Studies

Several studies have documented the biological effects of related thiazepine derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential for therapeutic applications .
  • Cancer Cell Line Studies : Research focusing on thiazepine derivatives demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the thiazepine structure can enhance anticancer properties .

Scientific Research Applications

Molecular Formula

The molecular formula of N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is C18H20N2O2SC_{18}H_{20}N_2O_2S.

Structure

The compound features a thiazepine ring fused with a ketone and an acetamide group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways related to tumor growth and metastasis.

Case Study:

A study demonstrated that derivatives of benzothiazepine compounds showed cytotoxic effects on various cancer cell lines. The IC50 values were determined through MTT assays, indicating effective concentration ranges for inducing apoptosis in cancer cells .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazepine moiety enhances its interaction with microbial enzymes.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The results indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in drug development .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound. It may inhibit neuroinflammation and oxidative stress pathways that are critical in neurodegenerative diseases.

Case Study:

In vitro studies using neuronal cell lines showed that treatment with the compound reduced markers of oxidative stress significantly compared to controls .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazepine Core : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Acetylation : The final product is obtained through acetylation using acetic anhydride or acetyl chloride.

Reaction Conditions

Reactions are generally performed under inert atmospheres to avoid oxidation and other side reactions. Temperature and reaction time are critical for optimizing yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the amide bond produces 2-(4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetic acid and 3,5-dimethylaniline. This reaction typically requires HCl (6M) at reflux (100–110°C) for 6–8 hours.

  • Basic Hydrolysis : NaOH (2M) at 80°C yields the sodium salt of the carboxylic acid intermediate, followed by acidification to isolate the free acid.

Key Observation : Hydrolysis rates depend on steric hindrance from the 3,5-dimethylphenyl group, which slows nucleophilic attack.

Oxidation of the Thiazepine Ring

The sulfur atom in the thiazepine ring is susceptible to oxidation:

  • H₂O₂/Fe²⁺-Catalyzed Oxidation : Forms a sulfoxide derivative (S=O) at the sulfur position. Prolonged oxidation with excess H₂O₂ may lead to sulfone (O=S=O) formation.

  • KMnO₄ in Acidic Medium : Oxidizes the thiazepine ring, resulting in ring contraction or cleavage, depending on reaction conditions.

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon participates in nucleophilic substitutions:

  • Amide Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives.

  • Grignard Reagents : Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl group, yielding tertiary alcohols after hydrolysis.

Cyclization Reactions

The compound facilitates intramolecular cyclization under specific conditions:

  • Acid-Catalyzed Cyclization : Forms fused tricyclic structures via dehydration, leveraging the thiazepine ring’s strained geometry.

  • Thermal Cyclization : Heating in DMF at 120°C induces ring expansion, generating benzothiadiazocine derivatives.

Reduction Reactions

Selective reduction of functional groups is achievable:

  • NaBH₄ Reduction : Reduces the ketone group in the thiazepine ring to a secondary alcohol without affecting the amide bond.

  • Catalytic Hydrogenation (H₂/Pd-C) : Saturates the benzene ring in the benzo[b]thiazepine moiety to form a cyclohexane-fused system.

Stability Under Ambient Conditions

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiazepine ring, forming sulfenic acid intermediates.

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃, as confirmed by thermogravimetric analysis.

Interaction with Biological Nucleophiles

In pharmacological studies, the compound reacts with:

  • Thiol Groups (e.g., Cysteine Residues) : Forms disulfide bonds via nucleophilic attack on the sulfur atom .

  • Enzymatic Hydrolysis : Liver microsomes cleave the amide bond, producing metabolites detectable via LC-MS.

Comparative Reactivity with Structural Analogs

Data from analogs (e.g., ) suggest:

  • Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilic substitution rates.

  • Steric bulk at the 3,5-dimethyl positions reduces reactivity toward bulky nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Aryl-Substituted Acetamides

The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) reveal that substituents significantly influence solid-state geometry. For instance, the 3,5-dimethylphenyl analog exhibits two molecules per asymmetric unit, unlike mono-substituted derivatives, leading to distinct packing efficiencies and intermolecular interactions. The electron-donating methyl groups in the target compound may enhance solubility compared to electron-withdrawing substituents (e.g., Cl or NO₂), which tighten crystal lattices .

Heterocyclic Analogues: Thiazepinone vs. Other Heterocycles

Compounds like thiazolylmethylcarbamates (e.g., thiazol-5-ylmethyl carbamates in ) replace the benzo[b][1,4]thiazepinone core with smaller, more rigid thiazole rings. The thiazepinone’s larger ring size and conformational flexibility may improve binding to biological targets requiring extended interaction surfaces, while thiazole-based compounds might exhibit higher metabolic stability due to reduced steric hindrance .

Pharmacological Analogues: Patent Compounds

Patent derivatives such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature complex substituents (e.g., tetrahydrofuran-oxy, piperidinylidene) that enhance bioavailability and target specificity. In contrast, the target compound’s 3,5-dimethylphenyl group may prioritize lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Data Tables

Compound Core Structure Key Substituents Biological/Physical Properties Application Reference
N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepinone 3,5-dimethylphenyl, acetamide High lipophilicity, flexible binding Pharmaceutical (hypothetical)
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl Two molecules/asymmetric unit, methyl effects Material science
Thiazol-5-ylmethyl carbamates (e.g., ) Thiazole Carbamate, hydroperoxypropan-2-yl Enzyme inhibition, metabolic stability Antimicrobial
N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline Cyano, piperidinylidene High bioavailability, kinase inhibition Anticancer (patent)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide 2,6-dimethylphenyl, methoxy Fungicidal activity Agriculture

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